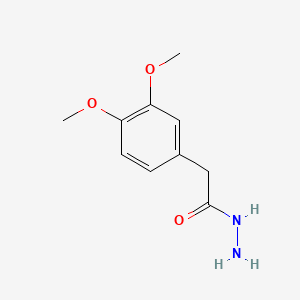

2-(3,4-Dimethoxyphenyl)acetohydrazide

Description

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-14-8-4-3-7(5-9(8)15-2)6-10(13)12-11/h3-5H,6,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRMXYTRKEOUMNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)NN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30300328 | |

| Record name | 2-(3,4-Dimethoxyphenyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30300328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60075-23-2 | |

| Record name | 60075-23-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135965 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3,4-Dimethoxyphenyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30300328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 60075-23-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Route

The synthesis of 2-(3,4-Dimethoxyphenyl)acetohydrazide typically involves the following steps:

Formation of Acetohydrazide Moiety :

- The starting material, acetohydrazide, is synthesized from acetic anhydride and hydrazine hydrate. This step is crucial as it forms the hydrazide functional group required for the final product.

-

- The next step involves the introduction of the 3,4-dimethoxyphenyl group. This can be achieved through a nucleophilic substitution reaction where 3,4-dimethoxybenzaldehyde is reacted with the synthesized acetohydrazide in the presence of a suitable base.

-

- The reaction mixture is typically refluxed for several hours to ensure complete conversion. After completion, the product is purified through recrystallization from ethanol or another appropriate solvent.

Specific Reaction Conditions

The following table summarizes various methods reported in literature for synthesizing this compound:

Detailed Analysis of Preparation Methods

Method A: Direct Synthesis from Acetic Anhydride

In this method, acetic anhydride reacts with hydrazine hydrate to form acetohydrazide. The reaction is straightforward and yields high purity acetohydrazide suitable for subsequent reactions.

Method B: Nucleophilic Substitution with Benzaldehyde

This method focuses on introducing the aromatic substituent onto the hydrazide moiety.

Method C: Catalyzed Reaction in Acetic Acid

This method employs acetic acid as a solvent and a DMAP catalyst to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding hydrazones or azines.

Reduction: Reduction reactions can convert the hydrazide group to an amine.

Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

Oxidation: Formation of hydrazones or azines.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted hydrazides.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-(3,4-dimethoxyphenyl)acetohydrazide typically involves the reaction of 3,4-dimethoxyphenylacetic acid with hydrazine derivatives. Characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed to confirm the structure and purity of the synthesized compound .

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, derivatives of similar hydrazides have demonstrated cytotoxic effects against various cancer cell lines, including breast carcinoma (MCF-7). These compounds exhibit mechanisms involving the inhibition of epidermal growth factor receptor (EGFR) signaling pathways, which are crucial in cancer proliferation .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. A study on related hydrazones indicated significant anti-inflammatory activity in models like carrageenan-induced paw edema. The mechanism often involves inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a pivotal role in inflammatory processes .

Case Studies

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)acetohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The biological and chemical profiles of 2-(3,4-dimethoxyphenyl)acetohydrazide derivatives are highly sensitive to substituent variations. Key comparisons include:

Key Observations :

- Electron-Donating Groups : Methoxy substitutions (e.g., 3,4,5-trimethoxy in ) enhance lipophilicity and binding to hydrophobic enzyme pockets, improving anticancer activity.

- Halogenation: Bromo or chloro substituents (e.g., in ) significantly lower IC₅₀ values (e.g., 0.69 µM vs. 4.24 µM for non-halogenated analogs), suggesting enhanced cytotoxicity.

- Heterocyclic Fusion: Thioether-linked quinazolinones () or pyridines () introduce planar aromatic systems, promoting intercalation with DNA or enzyme active sites.

Anticancer Activity

- Curcumin Analogs: Derivatives with dual 3,4-dimethoxyphenyl and cyclopentanone groups (e.g., compound 3e in ) exhibit potent free radical scavenging (EC₅₀ = 8.2 µM) and tyrosinase inhibition (IC₅₀ = 12.4 µM), surpassing the parent compound.

- Tetrahydroquinoline Derivatives: Compound C14 (IC₅₀ = 0.69 µM) outperforms 5-fluorouracil (IC₅₀ = 0.60 µM) in MCF-7 breast cancer cells, attributed to its 5-bromo-2-oxoindolinone moiety enhancing apoptosis .

Antimicrobial Activity

- Pyrimidine-Hydrazide Hybrids : N′-[1-(4-hydroxyphenyl)ethylidene] derivatives () show broad-spectrum antibacterial activity (MIC = 8 µg/mL against S. aureus), outperforming ceftriaxone.

Enzyme Inhibition

- ACE Inhibition: Cyclopentanone-fused analogs (e.g., 3d in ) inhibit angiotensin-converting enzyme (ACE) at IC₅₀ = 0.82 µM, leveraging hydrogen bonding from hydroxyl groups.

Physicochemical and Spectral Data

- Solubility: Methoxy-rich derivatives (e.g., ) exhibit higher solubility in polar solvents (e.g., DMSO) compared to non-polar analogs.

- Spectral Signatures : IR spectra of hydrazides () show characteristic peaks at 1735 cm⁻¹ (C=O stretch) and 1269 cm⁻¹ (C-O-C aromatic ether).

Biological Activity

2-(3,4-Dimethoxyphenyl)acetohydrazide (2DMAH) is a hydrazide compound that has garnered attention for its diverse biological activities. This article presents an overview of its synthesis, biological properties, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of 2DMAH typically involves the reaction of 3,4-dimethoxyphenylacetic acid with hydrazine hydrate under reflux conditions in solvents such as ethanol or methanol. The general reaction scheme can be summarized as follows:

The product is isolated through filtration and recrystallization from suitable solvents .

Biological Properties

2DMAH exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds with similar structures to 2DMAH possess significant antibacterial properties against various pathogens .

- Anticancer Potential : Research indicates that 2DMAH may inhibit the growth of cancer cells by interfering with specific cellular pathways. For example, it has been noted for its selective cytotoxicity against Bcl-2-expressing cancer cell lines .

- Enzyme Inhibition : It has been identified as an alpha-amylase inhibitor, suggesting potential applications in managing type 2 diabetes by regulating carbohydrate metabolism .

The precise mechanism of action for 2DMAH is not fully elucidated but is believed to involve:

- Interaction with Enzymes : It may inhibit enzymes involved in metabolic processes, contributing to its therapeutic effects.

- Cellular Pathway Disruption : The compound might interfere with signaling pathways critical for cell proliferation and survival in cancer cells .

- Oxidative Stress Modulation : Similar compounds have shown the ability to modulate oxidative stress within cells, which could be a contributing factor to their biological effects .

Antimicrobial Activity

A study evaluated various hydrazide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds structurally related to 2DMAH exhibited minimum inhibitory concentrations (MICs) ranging from 125 to 500 µg/mL, demonstrating promising antibacterial activity .

Anticancer Studies

In vitro studies on Bcl-2-expressing human cancer cell lines revealed that 2DMAH and its derivatives displayed selective growth-inhibitory activity. The presence of the dimethoxyphenyl group was associated with enhanced activity, highlighting the importance of structural modifications in optimizing anticancer properties .

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Enzyme inhibition, Cellular disruption |

| 3,4-Dimethoxyphenylacetic acid | Precursor for hydrazides | N/A |

| 3,4-Dimethoxyphenylacetohydrazone | Potentially similar activities | Oxidation product with different properties |

This table illustrates the biological activities and mechanisms associated with compounds related to 2DMAH.

Q & A

Q. What are the standard synthetic routes for 2-(3,4-Dimethoxyphenyl)acetohydrazide, and how is purity ensured?

The compound is typically synthesized via hydrazinolysis of ester precursors. For example, ethyl (substituted phenoxy)acetate derivatives react with hydrazine hydrate under reflux (365 K, 5 hours) to yield acetohydrazides. Purification involves recrystallization from ethanol or methanol . Purity is confirmed using HPLC (>95%) and spectroscopic methods (NMR, IR) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- Mass spectrometry (EI-MS or HRMS): Determines molecular ion peaks (e.g., [M+H]⁺) and exact mass (210.1045 Da) .

- NMR (¹H/¹³C): Identifies methoxy groups (δ ~3.8 ppm for OCH₃) and hydrazide protons (δ ~9.5 ppm) .

- X-ray crystallography: Resolves crystal packing and confirms stereochemistry in solid-state derivatives .

Q. How is the in vitro anticancer activity of this compound assessed?

Antiproliferative activity is evaluated via MTT assays using cancer cell lines (e.g., MCF-7, small cell lung cancer). IC₅₀ values are calculated from dose-response curves, with 5-fluorouracil (IC₅₀ = 0.60 μM) as a positive control . Standard protocols involve 48–72 hour incubations and triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How do structural modifications of the hydrazide moiety influence anticancer potency?

Substituents on the hydrazide nitrogen significantly impact activity. For example:

- Electron-withdrawing groups (e.g., 5-Cl/Br indole): Lower IC₅₀ values (0.69–1.06 μM) by enhancing electrophilicity and target binding .

- Bulky aromatic groups (e.g., benzylidene): Improve membrane permeability but may reduce solubility . QSAR models correlate logP and molar refractivity with activity, guiding rational design .

Q. What strategies resolve discrepancies in biological activity data across studies?

Contradictions may arise from:

- Cell line variability: Breast cancer (MCF-7) vs. lung cancer cells may express different target proteins .

- Assay conditions: Varying incubation times or serum concentrations alter compound stability. Mitigation involves standardizing protocols (e.g., NIH/ATCC guidelines) and validating results with orthogonal assays (e.g., apoptosis markers via flow cytometry) .

Q. How can computational methods optimize derivative design?

- Molecular docking: Predicts binding to targets like tubulin or topoisomerase II using AutoDock Vina .

- ADMET prediction: Tools like SwissADME assess bioavailability (%ABS >60% for oral drugs) and toxicity (AMES test for mutagenicity) .

- QSAR modeling: Identifies critical descriptors (e.g., polar surface area, H-bond donors) for activity .

Q. What are the challenges in synthesizing heterocyclic derivatives from this compound?

Cyclization reactions (e.g., forming 1,3,4-oxadiazoles) require precise control of:

- Reagents: POCl₃ or SOCl₂ for dehydration .

- Temperature: Reflux in ethanol/water mixtures to avoid side reactions .

- Purification: Column chromatography (silica gel, hexane/EtOAc) isolates products with >90% yield .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.